methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as butoxyphenyl, methyl, and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of a pyrimidine derivative through the condensation of appropriate aldehydes and amines.
Thiazine Ring Formation: The pyrimidine derivative is then reacted with sulfur-containing reagents to form the thiazine ring.
Functional Group Addition:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters.
Scientific Research Applications
Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds such as:
Methyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has a tert-butyl group instead of a butoxy group, which may result in different chemical and biological properties.
Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has an additional methoxy group, which may affect its reactivity and biological activity.
Thiazole Derivatives:
The uniqueness of this compound lies in its specific functional groups and the combination of the pyrimidine and thiazine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-5-11-26-15-8-6-14(7-9-15)18-17(19(24)25-3)13(2)21-20-22(18)16(23)10-12-27-20/h6-9,18H,4-5,10-12H2,1-3H3 |
InChI Key |
VODGDPISTKASAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC |
Origin of Product |
United States |
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